5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
The synthesis of 5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 5-chloro-2-methyl-6-phenylpyrimidine-4-amine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or copper sulfate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of inflammatory mediators like nitric oxide and tumor necrosis factor-α . Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and inhibiting the ERK signaling pathway .
Comparison with Similar Compounds
5-Chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and ability to inhibit CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also exhibits anticancer properties and is used as a CDK2 inhibitor.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have been studied for their neuroprotective and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
5-chloro-2-methyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H9ClN4/c1-8-14-12-15-11(13)10(7-17(12)16-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
DDLARFYHNVHFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C(=NC2=N1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.